2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 3-nitrophenylmethyl group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3-Nitrophenylmethyl Group: This step involves the reaction of the piperazine derivative with 3-nitrobenzyl chloride under basic conditions to introduce the 3-nitrophenylmethyl group.
Attachment of the Ethoxyethanol Chain: The final step involves the reaction of the intermediate with ethylene oxide to attach the ethoxyethanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethoxyethanol chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Biological Studies: It can be employed in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors, potentially modulating their activity. The ethoxyethanol chain can enhance the solubility and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Related Compound G: 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride.
Phenoxy Acetamide Derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Uniqueness
2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the 3-nitrophenylmethyl group, which imparts distinct electronic properties and potential biological activities. The combination of the piperazine ring and the ethoxyethanol chain further enhances its versatility in various applications.
Properties
IUPAC Name |
2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c19-9-11-22-10-8-16-4-6-17(7-5-16)13-14-2-1-3-15(12-14)18(20)21/h1-3,12,19H,4-11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKODLCJGYRVDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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